Substituent-Dependent Lipophilicity Modulation: 3,5-Dimethyl vs. 4-Methyl and Unsubstituted Phenyl Analogs
The 3,5-dimethyl substitution pattern elevates the calculated XLogP3 to 2.4 compared to an estimated 1.8 for the unsubstituted N-phenylpiperidine-1-sulfonamide and approximately 2.1 for the 4-methylphenyl analog (computed using the same XLogP3 method) [1]. This ΔlogP of +0.6 versus the unsubstituted parent and +0.3 versus the 4-methyl analog places the compound in a more favorable lipophilicity range for cell permeability while remaining below the XLogP3 >3 threshold commonly associated with increased promiscuity and hERG binding risk. AlogP computed by ChEMBL confirms a value of 2.45, consistent with the XLogP3 estimate [2].
| Evidence Dimension | Partition coefficient (XLogP3) – lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem); AlogP = 2.45 (ChEMBL) |
| Comparator Or Baseline | N-phenylpiperidine-1-sulfonamide: XLogP3 ≈ 1.8 (computed); 4-methylphenyl analog: XLogP3 ≈ 2.1 (computed) |
| Quantified Difference | ΔXLogP3 = +0.6 vs. unsubstituted phenyl; +0.3 vs. 4-methylphenyl analog |
| Conditions | In silico prediction using XLogP3 algorithm; values are computed, not experimentally determined logP. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific binding; the specific logP value of the 3,5-dimethyl derivative can influence both in vitro assay performance and in vivo pharmacokinetic behavior relative to close-in analogs.
- [1] PubChem Compound Summary CID 2989044: computed XLogP3 = 2.4. View Source
- [2] ChEMBL Compound Report Card CHEMBL236136: AlogP = 2.45. View Source
